
Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Catalysis
Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a compound that has been explored in various synthesis techniques, particularly in the context of oxindole synthesis. The compound has been studied for its role in palladium-catalyzed C-H functionalization, which is a critical method in medicinal chemistry synthesis. This process is important for creating complex molecules with potential pharmacological applications, and it often employs Buchwald's and Hartwig's methodologies. These techniques are crucial for the efficient synthesis of serine palmitoyl transferase enzyme inhibitors, which have significant implications in medicinal chemistry (J. Magano, E. J. Kiser, R. J. Shine, & Michael H. Chen, 2014).
Electrochemical Properties and Cardiovascular Applications
Research has also delved into the electrochemical properties and cardiovascular activity of compounds related to this compound. Specifically, the synthesis and study of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are obtained through methylation processes involving piperidine, have been reported. These compounds exhibit significant cardiovascular activity and electrochemical oxidation properties, offering insights into their potential therapeutic applications (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, & J. Stradiņš, 2004).
Structural and Molecular Studies
The crystal and molecular structure of compounds similar to this compound have been analyzed, revealing the importance of hydrogen bonding and C-H…π interactions in stabilizing these molecules. Such structural analyses are pivotal for understanding the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Studies like these contribute to the drug discovery process by providing crucial information on the molecular frameworks that favor biological activity (I. Khan, Aliya Ibrar, B. Lal, A. A. Altaf, & J. White, 2013).
Asymmetric Synthesis and Biological Interest
Asymmetric synthesis of related compounds, starting from Baylis–Hillman adducts, showcases the intricate methodologies developed to obtain biologically active piperidines. These synthesis pathways emphasize stereochemical control and chemoselective transformations, which are crucial for producing compounds with desired biological activities. Such research underscores the continuous efforts to develop novel therapeutics through sophisticated chemical synthesis techniques (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, & N. Garrido, 2019).
Mecanismo De Acción
Target of Action
The primary targets of “Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate” are currently unknown. This compound belongs to the class of organic compounds known as heteroaromatic compounds . These compounds contain an aromatic ring where a carbon atom is linked to a hetero atom
Mode of Action
It is known that thiophene-based analogs have been of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives have shown a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Result of Action
Molecules with the thiophene ring system have exhibited many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Propiedades
IUPAC Name |
methyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-19-14(18)16-6-4-11(5-7-16)10-15-13(17)9-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEGYPIVGWNAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2856915.png)
![N-(2,3-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2856916.png)
![4-{[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyridine](/img/structure/B2856917.png)
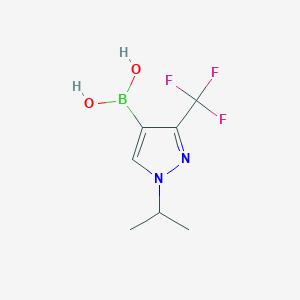
![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2856922.png)
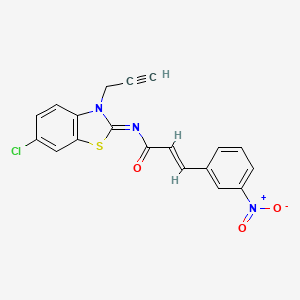
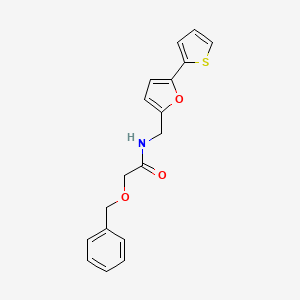
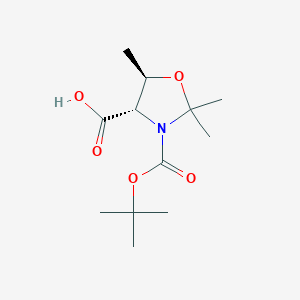
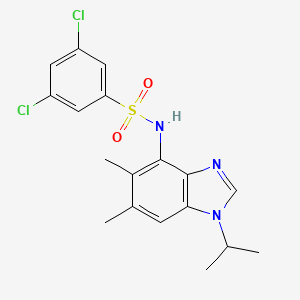
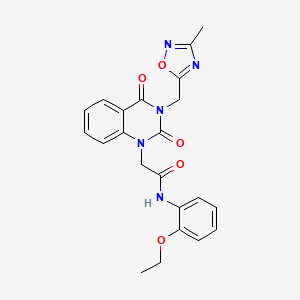

![2-((4-Chlorophenylthio)ethyl)-6,8-dimethylbenzo[D]1,3-oxazin-4-one](/img/structure/B2856934.png)


